molecular formula C19H21BF2O3 B8209020 3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester

3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester

Cat. No.: B8209020
M. Wt: 346.2 g/mol
InChI Key: JUGLHYVPIYMQHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is a boronate ester derivative characterized by a benzyloxy group at the 3-position and fluorine atoms at the 2- and 6-positions of the phenyl ring. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility in organic solvents and stabilizes the boronic acid group, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions .

Properties

IUPAC Name

2-(2,6-difluoro-3-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)16-14(21)10-11-15(17(16)22)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGLHYVPIYMQHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Miyaura Borylation

The most common strategy for synthesizing aryl boronic esters involves palladium-catalyzed borylation of aryl halides. For 3-benzyloxy-2,6-difluorophenylboronic acid pinacol ester, the precursor 3-benzyloxy-2,6-difluorobromobenzene is reacted with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst.

Procedure :

  • Substrate preparation : 3-Benzyloxy-2,6-difluorobromobenzene is synthesized via benzylation of 2,6-difluoro-3-bromophenol using benzyl bromide and a base (e.g., K₂CO₃) in DMF.

  • Borylation :

    • Catalyst : Pd(dppf)Cl₂ (0.05–0.1 eq)

    • Solvent : 1,4-dioxane or THF

    • Base : KOAc (2.0–3.0 eq)

    • Conditions : 80–100°C under nitrogen for 12–24 hours.

Key Data :

ParameterValue RangeYield (%)
Catalyst loading0.05–0.1 eq Pd(dppf)Cl₂70–85
Reaction time12–24 hours
Temperature80–100°C

Challenges :

  • Steric hindrance from the 3-benzyloxy group may reduce reactivity compared to para-substituted analogs.

  • Competing protodeboronation under prolonged heating.

Alternative Method: Direct Boronic Acid Esterification

Condensation of Boronic Acid with Pinacol

When the boronic acid is accessible, esterification with pinacol offers a straightforward route.

Procedure :

  • Boronic acid synthesis : 3-Benzyloxy-2,6-difluorophenylboronic acid is prepared via lithiation-borylation of 3-benzyloxy-2,6-difluorobromobenzene using n-BuLi and B(OMe)₃, followed by hydrolysis.

  • Esterification :

    • React boronic acid with pinacol (1.2 eq) in toluene under Dean-Stark conditions to remove water.

    • Catalyst: p-TsOH (0.1 eq).

Key Data :

ParameterValue RangeYield (%)
Pinacol equivalence1.2–1.5 eq80–90
Reaction time6–8 hours

Advantages :

  • Avoids palladium catalysts, reducing costs.

  • High purity due to minimal side reactions.

Comparative Analysis of Methods

Efficiency and Scalability

  • Miyaura borylation is preferred for large-scale synthesis due to commercial availability of aryl bromides and robust catalytic systems.

  • Direct esterification suits small-scale or high-purity applications but requires pre-synthesized boronic acid.

Byproduct Management

  • Protodeboronation byproducts (e.g., difluorobenzene derivatives) are minimized by maintaining anhydrous conditions and avoiding excess base.

  • Column chromatography or recrystallization (e.g., petroleum ether/MTBE) achieves >95% purity.

Recent Advances and Modifications

Photocatalytic Borylation

Emerging protocols use visible-light catalysis to activate aryl halides at lower temperatures (25–40°C), mitigating thermal degradation. For example, Ir(ppy)₃ photocatalysts with NiCl₂·dme enable borylation of electron-deficient aryl bromides in acetonitrile.

Preliminary Data :

SubstrateYield (%)Purity (%)
3-BnO-2,6-F₂C₆H₂Br6590

Industrial-Scale Considerations

Solvent and Catalyst Recycling

  • Solvent recovery : 1,4-dioxane is distilled and reused, reducing waste.

  • Pd recovery : Resins like SiliaBond® Thiol capture residual palladium, achieving <10 ppm Pd in final products.

Cost Analysis

ComponentCost Contribution (%)
Aryl bromide45–50
B₂pin₂30–35
Pd catalyst10–15

Scientific Research Applications

Organic Synthesis

3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester is primarily utilized in organic synthesis due to its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in constructing complex organic molecules.

  • Mechanism of Action : The compound acts as a nucleophile in the Suzuki-Miyaura coupling, reacting with electrophilic halides in the presence of palladium catalysts to form biaryl compounds. This process is vital for synthesizing pharmaceuticals and advanced materials.

Medicinal Chemistry

In medicinal chemistry, this boronic acid derivative has shown promise due to its biological activity. Research indicates that compounds with boronic acid functionality can interact with various biological targets, leading to potential therapeutic applications.

  • Enzyme Inhibition : Boronic acids can inhibit enzymes such as proteasomes and hormone-sensitive lipases, which are involved in lipid metabolism and cancer cell proliferation pathways. Studies have demonstrated that derivatives of this compound can significantly reduce lipolytic activity and induce apoptosis in cancer cell lines.

Materials Science

The compound's unique structure allows it to be used in developing new materials, including polymers that exhibit specific properties beneficial for electronic applications. The formation of boronate ester polymers has been explored for their efficient charge transfer capabilities.

Case Study 1: Inhibition of Hormone-Sensitive Lipase

A study investigated the effects of various boronic acid derivatives on hormone-sensitive lipase activity. The results indicated that 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester significantly inhibited lipolysis in vitro, suggesting its potential application in treating metabolic disorders characterized by excessive lipid mobilization.

Case Study 2: Antitumor Activity

In vitro studies on cancer cell lines treated with this compound showed a marked reduction in cell viability and an increase in markers indicative of apoptosis. The mechanism was linked to the inhibition of proteasome function, leading to the accumulation of pro-apoptotic factors.

Mechanism of Action

The mechanism of action of 3-Benzyloxy-2,6-difluorophenylbornic acid pinacol ester in Suzuki-Miyaura cross-coupling involves several key steps:

These steps are facilitated by the presence of a base, which helps to activate the boronic ester and stabilize the palladium complex .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular weights, and applications of 3-benzyloxy-2,6-difluorophenylboronic acid pinacol ester with analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications
3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester 3-benzyloxy, 2,6-diF ~348.1* Suzuki coupling, drug intermediates
2,6-Difluoro-4-formylphenylboronic acid pinacol ester 4-formyl, 2,6-diF 280.10 Biaryl synthesis, materials science
3,5-Difluoro-4-hydroxybenzeneboronic acid pinacol ester 4-hydroxy, 3,5-diF 260.06 Pharmaceutical intermediates
4-Nitrophenylboronic acid pinacol ester 4-nitro 251.05 Kinetic studies with H₂O₂
3-Fluoro-4-(methoxycarbonyl)phenylboronic acid pinacol ester 3-F, 4-methoxycarbonyl 280.10 Specialty chemical synthesis

*Calculated based on molecular formula C₁₉H₂₀BF₂O₃.

Key Observations:
  • Electronic Effects: Electron-withdrawing groups (e.g., -NO₂, -COOH in and ) enhance electrophilicity, improving reactivity in cross-couplings. The benzyloxy group in the target compound is electron-donating, which may reduce reactivity compared to nitro or formyl derivatives . However, the 2,6-difluoro substitution offsets this by withdrawing electron density, balancing reactivity .
  • Solubility : All pinacol esters exhibit improved solubility in organic solvents compared to parent boronic acids. The benzyloxy group in the target compound likely increases lipophilicity, favoring solubility in chloroform and ethers over hydrocarbons .

Reactivity in Cross-Coupling Reactions

The target compound participates in Suzuki-Miyaura reactions to form carbon-carbon bonds, similar to other arylboronic acid pinacol esters. However:

  • Kinetic Stability : Unlike 4-nitrophenylboronic acid pinacol ester, which reacts rapidly with H₂O₂ (evidenced by UV-vis spectral changes in ), the target compound’s stability under oxidative conditions may vary due to fluorine’s inductive effects.

Biological Activity

3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester (C19H21BF2O3) is a boronic ester that has garnered attention in organic synthesis and medicinal chemistry. Its unique structure, featuring both benzyloxy and difluorophenyl groups, enhances its reactivity and selectivity in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in scientific research.

  • Molecular Formula : C19H21BF2O3
  • Molecular Weight : 346.18 g/mol
  • IUPAC Name : 2-(3-(benzyloxy)-2,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • CAS Number : Not specified in the sources

Synthesis

The synthesis of 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 3-benzyloxy-2,6-difluorophenylboronic acid with pinacol under anhydrous conditions. This process often employs dehydrating agents to prevent hydrolysis and maximize yield. The reaction is generally carried out using palladium catalysts in an inert atmosphere to facilitate the cross-coupling reactions essential for forming complex organic structures .

The biological activity of this compound is primarily attributed to its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The mechanism involves several key steps:

  • Oxidative Addition : The palladium catalyst reacts with an aryl or vinyl halide to form a palladium complex.
  • Transmetalation : The boronic ester transfers its organic group to the palladium complex.
  • Reductive Elimination : The final coupled product is formed, regenerating the palladium catalyst.

This mechanism allows for the formation of biaryl compounds that are crucial intermediates in drug development and materials science.

Biological Activity and Applications

Research indicates that 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester has potential applications in various fields:

  • Medicinal Chemistry : It is used in synthesizing biologically active compounds that may serve as drug candidates targeting specific diseases.
  • Chemical Biology : The compound can act as a probe for studying biological pathways due to its ability to form stable complexes with biomolecules.
  • Material Science : It is employed in producing advanced materials such as polymers and electronic components .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester, it is useful to compare it with other boronic esters:

Compound NameStructureKey FeaturesApplications
Phenylboronic Acid Pinacol EsterC13H15BO3Lacks fluorine substituentsGeneral organic synthesis
2,6-Difluorophenylboronic Acid Pinacol EsterC19H20BF2O3Similar structure but without benzyloxy groupLimited solubility
4-Isoxazoleboronic Acid Pinacol EsterVariesHeterocyclic structureDifferent reactivity profile

The presence of both benzyloxy and difluorophenyl groups in 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester enhances its reactivity compared to simpler analogs, making it particularly valuable for selective coupling reactions .

Case Studies

Recent studies have highlighted the efficacy of boronic esters in drug discovery:

  • Targeting Cancer Pathways : Research has shown that compounds similar to 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester can inhibit specific proteins involved in cancer progression. For example, studies involving WDR5 inhibitors demonstrate how structural modifications can enhance binding affinity and selectivity .
  • Synthesis of Antiviral Agents : The compound's utility in synthesizing antiviral agents has been explored, indicating potential therapeutic applications against viral infections.

Q & A

Q. What are the standard synthetic routes for preparing 3-Benzyloxy-2,6-difluorophenylboronic acid pinacol ester?

  • Methodological Answer : The compound can be synthesized via photoinduced decarboxylative borylation (using visible light to replace carboxylic acids with boronate esters) . Alternatively, microwave-assisted Suzuki-Miyaura coupling may be employed, leveraging the stability of the pinacol ester in Lewis acid conditions. For example, 2-aminopyridine-5-boronic acid pinacol ester undergoes cyclization and coupling in one pot under microwave irradiation . Precursor synthesis often involves halogenation of the aryl ring followed by Miyaura borylation with bis(pinacolato)diboron .

Q. How should this compound be stored to maintain stability during experimental workflows?

  • Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis or oxidation. Avoid exposure to moisture, as boronic esters are prone to protodeboronation. Dispose of waste via approved facilities per local regulations (e.g., neutralization for aqueous disposal) .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

  • Methodological Answer : Use UV-vis spectroscopymax ~290 nm for boronic esters; shifts upon reaction with H2O2 or nucleophiles) . <sup>11</sup>B NMR (δ ~30 ppm for pinacol esters) and <sup>19</sup>F NMR (for fluorine substituents) confirm structure. Purity is validated via HPLC (>97% by GC or HPLC) .

Advanced Research Questions

Q. How do reaction kinetics vary when using this boronic ester in palladium-catalyzed cross-couplings under different catalytic systems?

  • Methodological Answer : Kinetics depend on ligand choice (e.g., SPhos vs. XPhos) and solvent polarity . Polar solvents (DMF, THF) stabilize Pd intermediates, accelerating oxidative addition. Electron-withdrawing groups (e.g., fluorine) slow transmetallation but improve regioselectivity. Monitor via real-time UV-vis or <sup>19</sup>F NMR to track aryl-Pd intermediate formation .

Q. What strategies resolve contradictory data in cross-coupling yields attributed to steric or electronic effects of the benzyloxy group?

  • Methodological Answer : Perform control experiments with analogous substrates (e.g., 3-methoxy or 3-H variants) to isolate steric vs. electronic contributions. Computational modeling (DFT) can predict rotational barriers of the benzyloxy group. Optimize via microwave heating to overcome steric hindrance in Suzuki reactions .

Q. How does the presence of ortho-fluorine substituents influence protodeboronation pathways in catalytic cycles?

  • Methodological Answer : Ortho-fluorine increases steric crowding, destabilizing the boronate-Pd complex and accelerating protodeboronation. Mitigate by using low-temperature conditions (0–25°C) and aprotic solvents (e.g., toluene). Add radical inhibitors (TEMPO) if radical chain pathways dominate .

Q. What are the optimal conditions for radical-mediated transformations involving this boronic ester?

  • Methodological Answer : Use visible light irradiation (450 nm) with phthalimide-activated precursors and bis(catecholato)diboron in amide solvents. Radical chain propagation avoids metal catalysts, enabling decarboxylative borylation. Confirm radical intermediates via EPR spectroscopy or trapping experiments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.